3-O-Methylatorvastatin
Description
Significance as a Metabolite and Impurity of Atorvastatin (B1662188) in Pharmaceutical Research
3-O-Methylatorvastatin is recognized principally as an impurity of Atorvastatin. medchemexpress.eumedchemexpress.comsimsonpharma.com In pharmaceutical manufacturing and quality control, the presence of impurities, even in trace amounts, is a critical parameter that can potentially influence the efficacy and safety of the final drug product. researchgate.net Consequently, regulatory bodies like the European Pharmacopoeia (EP) list specific impurities for monitoring, and this compound is designated as "Atorvastatin EP Impurity G". nih.govsynzeal.com
The control of impurities is a crucial aspect of the drug manufacturing process. veeprho.com The impurity profile of a drug substance can depend on the synthesis route and the parameters of the manufacturing process. veeprho.com Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are employed to detect and quantify impurities like this compound to ensure they remain within acceptable limits. researchgate.net One study detected this compound among four other impurities in a bulk drug sample of Atorvastatin. researchgate.net Its presence necessitates the development of robust analytical techniques for its isolation and characterization to maintain the quality and consistency of Atorvastatin formulations. eurasianjournals.comijpsjournal.com
While primarily documented as a process-related impurity, its structural relationship to Atorvastatin also places it in the broader context of potential metabolic products, although it is distinct from the major, pharmacologically active hydroxylated metabolites. The investigation of all related substances, whether from synthesis or degradation, is a fundamental component of pharmaceutical research and development.
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| Chemical Name | (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoic acid nih.govsynzeal.com |
| Synonyms | 3-O-methyl Atorvastatin, Atorvastatin EP Impurity G, Atorvastatin Acid - Impurity G (Freebase) simsonpharma.comsynzeal.compharmaffiliates.com |
| CAS Number | 887324-53-0 nih.govclearsynth.com |
| Molecular Formula | C34H37FN2O5 nih.govclearsynth.com |
| Molecular Weight | 572.7 g/mol nih.gov |
Overview of Atorvastatin Biotransformation and the Role of Cytochrome P450 Enzymes
Atorvastatin is administered in its active acid form and undergoes extensive metabolism, primarily in the liver and intestine. drugbank.comoup.com The biotransformation of Atorvastatin is predominantly mediated by the Cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major isoform responsible for its metabolism. nih.govresearchgate.netnih.govdroracle.ai The CYP3A5 isoenzyme also contributes to a lesser extent. researchgate.netresearchgate.net
The primary metabolic pathway involves the oxidation of the parent compound to form active hydroxylated metabolites. nih.govdrugbank.com These main metabolites are:
ortho-hydroxyatorvastatin (o-OH-atorvastatin)
para-hydroxyatorvastatin (p-OH-atorvastatin)
Following hydroxylation, Atorvastatin and its metabolites can undergo further metabolism through lactonization and glucuronidation. drugbank.compharmgkb.orgmdpi.com The lactone forms are generally considered inactive but can be hydrolyzed back to their active acid forms. oup.com The formation of this compound is not a documented primary or major metabolic pathway mediated by CYP enzymes in the same way as ortho- and para-hydroxylation. It is primarily considered a synthetic impurity. researchgate.netsynzeal.com
Table 2: Major Cytochrome P450 Enzymes and Metabolites in Atorvastatin Biotransformation
| Enzyme | Metabolite(s) Formed | Activity of Metabolite | Reference |
|---|---|---|---|
| CYP3A4 | ortho-hydroxyatorvastatin, para-hydroxyatorvastatin | Active | nih.govresearchgate.netnih.govmdpi.com |
| CYP3A5 | ortho-hydroxyatorvastatin, para-hydroxyatorvastatin | Active | researchgate.netresearchgate.net |
| UGT1A1, UGT1A3 | Atorvastatin glucuronide, metabolite glucuronides | Inactive | drugbank.compharmgkb.org |
Research Rationale and Scope of Investigation for this compound
The primary rationale for the scientific investigation of this compound stems from its status as a process impurity in the synthesis of Atorvastatin. medchemexpress.eumedchemexpress.com The presence and control of impurities are critical aspects of pharmaceutical quality assurance, directly impacting the safety, efficacy, and stability of the active pharmaceutical ingredient (API). veeprho.comresearchgate.net
The scope of research on this compound is therefore focused on several key areas:
Analytical Method Development: A significant area of research is the development and validation of sensitive and specific analytical methods, such as HPLC and LC-MS/MS, to detect, identify, and quantify this compound in both bulk drug substance and finished pharmaceutical products. researchgate.neteurasianjournals.comjddtonline.info This ensures that its levels are controlled within the stringent limits set by regulatory authorities.
Reference Standard Synthesis and Characterization: To accurately quantify this impurity, well-characterized reference standards of this compound are required. simsonpharma.comsynzeal.com Research involves the chemical synthesis and structural elucidation of the compound using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm its identity and purity.
Impact on Drug Quality: Investigations aim to understand how the presence of this compound and other impurities might affect the stability and degradation profile of Atorvastatin. ijpsjournal.com The identification of impurities is essential for understanding the complete chemical profile of the drug.
Process Chemistry Optimization: The identification of this compound as a process-related impurity drives efforts to optimize the synthetic route of Atorvastatin. veeprho.com Research in process chemistry aims to minimize the formation of this and other impurities, leading to a more efficient and cleaner manufacturing process. For instance, studies have shown that controlling residual solvents like methanol (B129727) during synthesis can significantly reduce the formation of certain ester impurities. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40/h4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40)/t27-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRUMNYOLOVRFD-VSGBNLITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237277 | |
| Record name | 3-O-Methylatorvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887324-53-0 | |
| Record name | 3-O-Methylatorvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887324530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Methylatorvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Fluorophenyl)-δ-hydroxy-β-methoxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1- heptanoic Acid Calcium Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-O-METHYLATORVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4O2NOR8VV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Bioproduction Methodologies of 3 O Methylatorvastatin
Chemical Synthesis Approaches and Method Optimization for Research Scale
The synthesis of 3-O-Methylatorvastatin for research purposes typically involves multi-step chemical reactions designed to modify the core Atorvastatin (B1662188) structure or its precursors. While specific, detailed synthetic routes for this compound are not extensively published, the general strategies for creating Atorvastatin impurities provide a framework. These syntheses often start from commercially available materials or key intermediates used in the main Atorvastatin production. researchgate.net
For instance, a plausible route would involve the selective methylation of the 3-hydroxyl group on the heptanoic acid side chain of an appropriate Atorvastatin intermediate. The synthesis of related Atorvastatin epimers and analogs has been achieved using methods that could be adapted for this purpose. researchgate.net One such approach involves starting with a chiral precursor, like ethyl (S)-4-cyano-3-hydroxybutanoate, and building the side chain through a series of reactions, including reduction and protection steps, before coupling it with the pyrrole (B145914) core. researchgate.net
Optimization of these synthetic pathways for a research scale focuses on maximizing yield and purity while ensuring reproducibility. nih.gov Key parameters that are often optimized include reaction temperature, solvent systems, catalyst choice, and reaction time. For the Paal-Knorr synthesis method used to create the central pyrrole ring of Atorvastatin, orthogonal experiments have been used to determine optimal conditions. For example, one study identified the ideal temperature as 80 °C with a specific reactant ratio and a 24-hour reaction time to achieve yields between 57% and 61%. consensus.app Similar optimization principles, involving the careful tuning of multiple variables, would be applied to the synthesis of this compound to generate sufficient quantities for use as an analytical reference standard. nih.govresearchgate.net
Table 1: Key Parameters in Chemical Synthesis Optimization
| Parameter | Description | Rationale for Optimization |
|---|---|---|
| Temperature | The temperature at which the reaction is conducted. | Affects reaction rate and selectivity; can influence the formation of byproducts. |
| Solvent | The medium in which the reaction takes place. | Influences solubility of reactants and can affect reaction pathways. |
| Catalyst | Substance that increases the rate of a chemical reaction. | Choice of catalyst can determine the efficiency and stereoselectivity of the reaction. |
| Reactant Ratio | The molar ratio of the starting materials. | Affects reaction equilibrium and can maximize the conversion of the limiting reagent. |
| Reaction Time | The duration of the chemical reaction. | Ensures the reaction proceeds to completion without excessive degradation or side reactions. |
Biocatalytic Production Strategies Utilizing Microbial or Enzymatic Systems
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing pharmaceutical compounds and their intermediates. mdpi.comresearchgate.net The use of enzymes or whole microbial cells for synthesizing the chiral side chain of statins, including Atorvastatin, is a well-established strategy. researchgate.netnih.gov These biocatalytic methods often employ enzymes such as alcohol dehydrogenases, 2-deoxy-d-ribose (B167953) 5-phosphate aldolases (DERA), nitrilases, and lipases to achieve high stereoselectivity under mild reaction conditions. researchgate.net
While specific biocatalytic routes for the direct production of this compound are not prominently detailed in the literature, the enzymatic toolset available could be theoretically applied. For example, a chemoenzymatic approach could be envisioned where an enzyme is used to construct the chiral dihydroxyheptanoic acid side chain, followed by a chemical methylation step. google.com Enzymes are prized for their ability to perform highly specific reactions, which could potentially be harnessed for selective methylation. nih.gov
The development of such a biocatalytic process would involve screening for enzymes with the desired activity, optimizing reaction conditions (pH, temperature, substrate concentration), and potentially immobilizing the enzyme to improve stability and reusability. nih.gov The primary advantage of using biocatalysis lies in its potential to reduce the use of hazardous chemicals and minimize the formation of unwanted byproducts, aligning with the principles of green chemistry. mdpi.com
Table 2: Enzymes Used in Statin Intermediate Synthesis
| Enzyme Class | Example Enzyme | Role in Synthesis | Reference |
|---|---|---|---|
| Aldolase (B8822740) | 2-deoxy-d-ribose-5-phosphate aldolase (DERA) | Catalyzes the formation of C-C bonds to create the chiral side-chain precursor. | researchgate.netgoogle.com |
| Alcohol Dehydrogenase | Klebsiella oxytoca ADH (KleADH) | Performs asymmetric reduction of keto groups to form chiral hydroxyl groups. | researchgate.net |
| Lipase | Various | Used for the kinetic resolution of racemic intermediates. | researchgate.net |
| Nitrilase | Arabidopsis thaliana nitrilase (AtNIT2) | Converts nitrile groups to carboxylic acids in key intermediates. | mdpi.com |
Isolation, Purification, and Characterization of Synthetic and Bioproduced Variants for Research Applications
Following synthesis, this compound must be isolated from the reaction mixture and purified to a high degree, particularly when it is intended for use as a reference standard. synthinkchemicals.com The impurity profile of the crude product depends heavily on the synthesis method employed. veeprho.com A common technique for purification is column chromatography, which separates compounds based on their differential adsorption to a stationary phase. veeprho.com For polar, ionizable molecules like statin derivatives, ion-exchange chromatography is a particularly effective method. nih.gov This technique separates molecules based on their net charge, allowing for the effective removal of unreacted starting materials and other impurities. nih.gov
Once purified, the compound must be rigorously characterized to confirm its identity and purity. A combination of analytical techniques is used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to elucidate the molecular structure, confirming the presence and connectivity of all atoms, including the specific location of the methyl group on the 3-position oxygen. researchgate.net
Mass Spectrometry (MS) : This technique provides information on the molecular weight of the compound, confirming its elemental composition. researchgate.net
High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the final product by separating it from any remaining trace impurities.
These validated analytical data are essential for the qualification of this compound as a reference standard for use in pharmaceutical quality control. synthinkchemicals.com
Analysis of Impurity Profiles Originating from Atorvastatin Synthesis
The manufacturing process for any API, including Atorvastatin, can generate a range of impurities. veeprho.com These can be process-related impurities (from side reactions or unreacted intermediates), degradation products, or contaminants. synthinkchemicals.com this compound is classified as one such process-related impurity that can arise during the synthesis of Atorvastatin. synzeal.com
The specific impurity profile of a batch of Atorvastatin is highly dependent on the synthetic route and the precise parameters used in its manufacture. veeprho.com Different synthetic strategies, such as the widely used Paal-Knorr synthesis, can lead to different sets of characteristic impurities. researchgate.net Regulatory bodies require that these impurities be identified, quantified, and controlled within strict limits to ensure the safety and efficacy of the final drug product.
Therefore, having access to pure reference standards of potential impurities, such as this compound, is essential. synthinkchemicals.com These standards are used to develop and validate analytical methods (typically HPLC-based) that can accurately detect and quantify the impurity in the final API. This allows manufacturers to monitor their production process and ensure that the level of this compound remains below the accepted threshold. synthinkchemicals.comveeprho.com
Molecular and Biochemical Mechanisms of Action: Preclinical and in Vitro Investigations
HMG-CoA Reductase Inhibition: Mechanistic Overlap with Atorvastatin (B1662188) and Related Metabolites
Atorvastatin and other statins function as competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. wikipedia.orgnih.govnv.gov The mechanism of action involves the statin molecule binding to the active site of the HMG-CoA reductase enzyme, thereby blocking the access of the natural substrate, HMG-CoA. wikipedia.org This inhibition is possible because all statins possess a dihydroxyheptanoic acid moiety, which acts as a structural mimic of the HMG-CoA substrate. researchgate.netnih.gov This structural similarity allows statins to bind with high affinity to the enzyme's catalytic domain. nih.gov
Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 enzyme, into several derivatives. wikipedia.org Among these are the active ortho-hydroxylated (2-hydroxyatorvastatin) and para-hydroxylated (4-hydroxyatorvastatin) metabolites. wikipedia.orgdrugbank.com These two metabolites are pharmacologically active and are credited with contributing approximately 70% of the total systemic inhibitory activity against HMG-CoA reductase. wikipedia.orgdrugbank.com The prolonged half-life of HMG-CoA reductase inhibitory activity (20–30 hours) is thought to be due to the presence of these active metabolites. wikipedia.org
Comparative Studies of Enzymatic Inhibition Potency in In Vitro Models
The inhibitory potency of statins and their metabolites against HMG-CoA reductase is commonly quantified using the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the enzyme's activity by 50%. In vitro assays are crucial for comparing the relative potencies of different compounds.
Studies have been conducted to determine the IC50 values for atorvastatin and its major active metabolites. One in vitro study reported an IC50 of 7.5 nmol/L for atorvastatin against rat liver microsomal HMG-CoA reductase. ahajournals.org A comparative study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) provided further insight into the relative potencies of atorvastatin's hydroxylated metabolites. helsinki.fi The research indicated that 2-hydroxyatorvastatin exhibits an inhibitory effect similar to that of the parent atorvastatin, whereas 4-hydroxyatorvastatin was found to be considerably less active. helsinki.fi
| Compound | Relative Inhibitory Potency (vs. Atorvastatin) | Reference |
|---|---|---|
| Atorvastatin | Baseline | helsinki.fi |
| 2-Hydroxyatorvastatin | Similar to Atorvastatin | helsinki.fi |
| 4-Hydroxyatorvastatin | Considerably less active than Atorvastatin | helsinki.fi |
| 3-O-Methylatorvastatin | Data not available in reviewed literature | N/A |
Investigation of Other Molecular Targets and Biochemical Pathways in Cell-Based Assays
Beyond the primary target of HMG-CoA reductase, preclinical cell-based assays have revealed that atorvastatin and its metabolites can interact with other molecular targets and influence different biochemical pathways, particularly those related to drug metabolism.
Research has demonstrated that atorvastatin metabolites can function as ligands for the pregnane (B1235032) X receptor (PXR), a key nuclear receptor that regulates the expression of genes involved in drug metabolism and transport. nih.govnih.govsigmaaldrich.com Cell-based reporter gene assays showed that atorvastatin metabolites induced the assembly of PXR and activated the promoter activity of CYP3A4, a critical enzyme in drug metabolism. nih.govnih.gov Further studies in primary human hepatocytes confirmed that atorvastatin and its metabolites can induce the expression of several cytochrome P450 enzymes, including CYP2A6, CYP2B6, and CYP3A4. nih.govendocrine-abstracts.org
These findings indicate that metabolites of atorvastatin can modulate their own metabolism and potentially that of other drugs by activating PXR and inducing the expression of key metabolic enzymes. nih.govnih.gov While these studies have established this activity for atorvastatin metabolites as a group, the specific activity and potency of this compound as a PXR agonist or an inducer of metabolic enzymes have not been individually characterized in the reviewed literature.
Structure-Mechanism Relationships at the Molecular Level
The inhibitory activity of all statins against HMG-CoA reductase is fundamentally linked to their molecular structure. The key pharmacophore responsible for their mechanism of action is the 3,5-dihydroxyheptanoic acid side chain. researchgate.netnih.gov This structural feature is a direct mimic of the 3-hydroxy-3-methylglutaryl portion of the natural substrate, HMG-CoA, allowing it to fit into the enzyme's active site. nih.govmdpi.com
X-ray crystallography studies of HMG-CoA reductase in complex with various statins have elucidated the specific molecular interactions that govern binding. nih.gov The dihydroxyheptanoic acid moiety forms several crucial hydrogen bonds and polar interactions with amino acid residues within the catalytic site of the enzyme. nih.govresearchgate.net These interactions, particularly involving the hydroxyl groups at the C-3 and C-5 positions, are essential for the high-affinity binding and competitive inhibition that characterize potent statins. nih.govquizlet.com
In the case of this compound, the chemical structure is modified at a critical position for enzymatic interaction. The methylation of the hydroxyl group at the C-3 position of the heptanoic acid chain introduces a methyl ether. This modification is significant for two reasons:
It eliminates the ability of the 3-position to act as a hydrogen bond donor, disrupting a key polar interaction with the enzyme's active site.
The addition of the methyl group introduces steric bulk, which may physically hinder the molecule from fitting optimally into the narrow catalytic pocket of HMG-CoA reductase.
Therefore, based on established structure-mechanism relationships for statins, the methylation of the 3-hydroxyl group is predicted to significantly reduce the binding affinity of this compound for HMG-CoA reductase. This structural change would likely render it a substantially less potent, or potentially inactive, inhibitor compared to the parent atorvastatin and its active hydroxylated metabolites.
Metabolic Disposition and Biotransformation Studies in Preclinical Models
Identification of 3-O-Methylatorvastatin Metabolic Pathways (Non-Human Systems)
The metabolic fate of atorvastatin (B1662188), the parent compound of this compound, has been extensively studied in various non-human systems, revealing complex biotransformation pathways. The formation of this compound is a downstream event, occurring after initial Phase I metabolism of atorvastatin. The primary metabolic pathway for atorvastatin in preclinical models such as rats, dogs, and mice is oxidative metabolism. nih.gov This initial phase primarily involves hydroxylation, leading to the formation of two major active metabolites: ortho-hydroxyatorvastatin (o-OH-ATV) and para-hydroxyatorvastatin (p-OH-ATV). nih.govwikipedia.org These hydroxylated metabolites are considered the main contributors to the systemic activity of the drug. wikipedia.org
Following the initial hydroxylation, these metabolites can undergo further biotransformation. The pathway leading to this compound involves a Phase II conjugation reaction known as O-methylation. This process typically involves the transfer of a methyl group to a hydroxyl group, a reaction catalyzed by enzymes such as Catechol-O-methyltransferase (COMT). For a compound to be a substrate for COMT, it generally requires a catechol structure (two adjacent hydroxyl groups on an aromatic ring). This suggests that this compound is likely formed from a dihydroxylated atorvastatin metabolite.
In addition to oxidation and subsequent methylation, other metabolic pathways for atorvastatin have been identified in animal models. Studies in rats have revealed minor metabolic pathways, including beta-oxidation of the heptanoic acid side chain. nih.gov
Table 1: Primary Metabolic Pathways of Atorvastatin in Preclinical Models
| Metabolic Pathway | Description | Key Metabolites Formed |
| Oxidation (Hydroxylation) | The principal Phase I metabolic route, adding hydroxyl (-OH) groups to the parent molecule. | ortho-hydroxyatorvastatin, para-hydroxyatorvastatin |
| O-Methylation | A Phase II conjugation reaction where a methyl group is added to a hydroxyl group, potentially forming this compound from a dihydroxy metabolite. | This compound |
| Beta-Oxidation | A minor metabolic pathway involving the oxidation of the fatty acid side chain of the molecule. | Beta-oxidation products of atorvastatin |
| Glucuronidation | A Phase II conjugation reaction where glucuronic acid is attached to the molecule, increasing water solubility for excretion. | ortho-hydroxyatorvastatin glucuronide |
Role of Specific Cytochrome P450 Isoforms (e.g., CYP3A4) and Other Enzymes in its In Vitro Metabolism
The biotransformation of atorvastatin into its hydroxylated precursors is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgresearchgate.net In vitro studies using liver microsomes from preclinical species and recombinant human CYP enzymes have definitively identified CYP3A4 as the principal isoform responsible for the formation of both ortho- and para-hydroxyatorvastatin. researchgate.netdrugbank.com The metabolic activity of CYP3A4 is significantly higher than that of other isoforms. researchgate.net
While CYP3A4 is the major contributor, studies have also shown that CYP3A5 plays a role in atorvastatin metabolism, although to a lesser extent. researchgate.netdrugbank.com The intrinsic clearance rates for the formation of the hydroxylated metabolites by CYP3A4 are substantially higher than those by CYP3A5, confirming CYP3A4's dominant role. researchgate.net Preclinical studies in Sprague-Dawley rats and hamsters have also confirmed that the metabolism of atorvastatin is inhibited by CYP3A4 inhibitors, reinforcing the importance of this enzyme in non-human systems. niscpr.res.inniscpr.res.in
The subsequent formation of this compound from a catechol intermediate involves a different class of enzymes. O-methylation reactions are primarily catalyzed by Catechol-O-methyltransferase (COMT) . This enzyme is crucial for the metabolism of endogenous and xenobiotic compounds that possess a catechol structure. Therefore, the biotransformation to this compound is dependent on the prior action of CYP3A4 to create the necessary hydroxylated intermediate, followed by the enzymatic action of COMT.
Investigation of Conjugation Reactions and Downstream Metabolite Formation
Following Phase I oxidation, atorvastatin metabolites undergo various Phase II conjugation reactions, which facilitate their elimination. The formation of this compound is itself a key example of such a downstream conjugation process.
Beyond methylation, another significant conjugation reaction observed in preclinical models is glucuronidation . clinpgx.org Specifically, the ortho-hydroxyatorvastatin metabolite has been shown to be a substrate for UDP-glucuronosyltransferases (UGTs). wikipedia.org Studies analyzing the bile of rats and dogs identified a glucuronide conjugate of ortho-hydroxyatorvastatin as a notable radioactive component after the administration of radiolabeled atorvastatin. nih.gov This indicates that after the initial CYP3A4-mediated hydroxylation, the resulting metabolites are further processed through conjugation pathways to create more polar, water-soluble compounds that are more readily excreted.
The sequence of these reactions highlights a multi-step biotransformation process:
Phase I Oxidation: Atorvastatin is converted to hydroxylated metabolites by CYP3A4.
Phase II Conjugation: These hydroxylated metabolites can then serve as substrates for further reactions, such as O-methylation to form this compound or glucuronidation to form glucuronide conjugates.
Excretion Pathways and Disposition in Animal Models
The disposition and excretion of atorvastatin and its metabolites have been characterized in several animal models, primarily rats and dogs. The overwhelming primary route of elimination is via the feces, following extensive biliary excretion. nih.gov
In studies using radiolabeled atorvastatin, urinary excretion was found to be minimal, with only trace amounts of radioactivity recovered in the urine of both rats and dogs. nih.gov In contrast, biliary excretion was substantial.
In rats , approximately 73% of an orally administered radiolabeled dose was recovered in the bile. nih.gov
In dogs , bile accounted for 33% of the oral dose, with the remainder of the radioactivity recovered in the feces. nih.gov
The compounds identified in the bile of these animals included unchanged atorvastatin, the primary ortho- and para-hydroxy metabolites, and the glucuronide conjugate of ortho-hydroxyatorvastatin. nih.gov This confirms that the liver actively processes atorvastatin and its metabolites for secretion into the bile, which then enters the gastrointestinal tract for fecal elimination.
Table 2: Excretion of Atorvastatin-Derived Radioactivity in Animal Models
| Animal Model | Route of Excretion | Percentage of Oral Dose | Reference |
| Rat | Bile / Feces | ~73% (in bile) | nih.gov |
| Rat | Urine | Trace Amounts | nih.gov |
| Dog | Bile / Feces | ~33% (in bile) | nih.gov |
| Dog | Urine | Trace Amounts | nih.gov |
Advanced Analytical Methodologies for Research and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for the quantification and purity assessment of 3-O-Methylatorvastatin. These techniques offer high resolution, sensitivity, and reproducibility, making them indispensable in academic and pharmaceutical research.
Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for the analysis of Atorvastatin (B1662188) and its derivatives. nih.gov The separation is typically achieved on C8 or C18 columns. mdpi.com Method development often involves optimizing the mobile phase composition, which is usually a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (such as acetonitrile (B52724) or methanol), to achieve the desired separation of the main compound from its impurities. mdpi.com
UPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. These features are particularly beneficial for high-throughput screening and detailed purity analysis.
The quantification of this compound is performed using a UV detector, with the detection wavelength commonly set around 245 nm. nih.govptfarm.pl The method's performance is validated to ensure its linearity, accuracy, and precision over a specified concentration range.
Table 1: Illustrative HPLC/UPLC Parameters for the Analysis of Atorvastatin and its Derivatives
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | C18 or C8 (e.g., Zorbax Bonus-RP, 250 mm x 4.6 mm, 5 µm) | nih.govmdpi.com |
| Mobile Phase | Gradient elution with Acetonitrile and a buffered aqueous solution (e.g., ammonium acetate) | mdpi.com |
| Flow Rate | 1.0 - 1.5 mL/min | nih.govmdpi.com |
| Detection | UV at ~245 nm | nih.govptfarm.pl |
| Column Temperature | 30 - 40 °C | nih.govmdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis
For the definitive identification and trace analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. emrespublisher.com Its high sensitivity and specificity allow for the detection and structural elucidation of impurities even at very low levels. researchgate.net
LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. emrespublisher.com Electrospray ionization (ESI) is a commonly used ionization technique for Atorvastatin and its derivatives, typically operating in the positive ion mode. researchgate.net
In the MS/MS mode, the precursor ion corresponding to this compound is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for the compound, enabling its unambiguous identification. researchgate.net This technique is particularly valuable for distinguishing between isomers and for characterizing unknown impurities. researchgate.net The use of a triple quadrupole mass spectrometer allows for Multiple Reaction Monitoring (MRM), a highly sensitive and selective quantitative technique. emrespublisher.com
Research applications of LC-MS/MS include metabolite identification studies, degradation pathway analysis, and the quantification of trace-level impurities in bulk drug substances and pharmaceutical formulations. emrespublisher.comresearchgate.net
Table 2: Key LC-MS/MS Parameters for the Analysis of Atorvastatin Derivatives
| Parameter | Typical Setting | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | researchgate.net |
| Mass Analyzer | Triple Quadrupole or Ion Trap | nih.govresearchgate.net |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for identification | emrespublisher.com |
| Capillary Voltage | ~4.0 kV | nih.gov |
| Source Temperature | ~300 °C | nih.gov |
Spectroscopic Techniques (e.g., UV-Vis) for Research-Oriented Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used in the research-oriented analysis of this compound. It is a simple, cost-effective, and robust method for quantitative analysis, determination of purity, and for monitoring chemical reactions.
The UV spectrum of Atorvastatin and its derivatives is characterized by a maximum absorbance (λmax) in the range of 244-247 nm, which is attributable to the electronic transitions within the pyrrole (B145914) chromophore of the molecule. globaljournals.org This property is exploited for their detection and quantification in HPLC and for standalone spectrophotometric assays. globaljournals.org
In a research setting, UV-Vis spectroscopy can be used to:
Determine the concentration of this compound in solutions using a calibration curve based on Beer-Lambert's law.
Monitor the progress of synthetic reactions by observing the appearance of the product or the disappearance of reactants.
Assess the stability of the compound under various stress conditions by tracking changes in its absorbance spectrum.
While UV-Vis spectroscopy is a powerful tool, it is often used in conjunction with more selective techniques like HPLC and LC-MS/MS for comprehensive analysis, especially in complex matrices.
Method Validation and Qualification for Academic Research Studies
The validation of analytical methods is a critical requirement to ensure the reliability and reproducibility of research findings. For academic research studies involving this compound, method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH).
The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. nih.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com
Accuracy: The closeness of the test results obtained by the method to the true value. mdpi.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.comnih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
The successful validation of an analytical method provides confidence in the quality and integrity of the data generated in a research study.
Comprehensive Impurity Profiling and Reference Standard Development for Atorvastatin and its Derivatives
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. veeprho.com For Atorvastatin, this is a critical aspect of quality control, as impurities can affect the safety and efficacy of the final drug product. veeprho.com this compound can be considered as a potential process-related impurity or a derivative for research purposes.
The process of impurity profiling involves:
Detection of Impurities: Using high-resolution techniques like HPLC and UPLC to separate all impurities from the active pharmaceutical ingredient (API). oup.com
Identification of Impurities: Employing LC-MS/MS and other spectroscopic techniques to elucidate the structures of the detected impurities. shimadzu.com
Quantification of Impurities: Using a validated analytical method to determine the levels of each impurity. researchgate.net
The development and use of well-characterized reference standards are essential for the accurate identification and quantification of impurities. synthinkchemicals.com A reference standard for this compound would be a highly purified and characterized sample of the compound. These standards are used to:
Confirm the identity of an impurity by comparing its retention time and mass spectrum with that of the standard.
Calibrate analytical instruments for accurate quantification of the impurity.
Serve as a benchmark for quality control in the manufacturing process.
The availability of reference standards for this compound and other Atorvastatin-related compounds is crucial for ensuring the quality and consistency of research data and for the development of robust manufacturing processes. synthinkchemicals.com
Structure Activity Relationship Sar and Structural Analogues Research
Analysis of Key Structural Features Influencing 3-O-Methylatorvastatin Activity
The biological activity of Atorvastatin (B1662188) and its analogues is critically dependent on the (3R,5R)-dihydroxyheptanoic acid side chain. This moiety acts as a structural mimic of the endogenous substrate, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), allowing it to competitively inhibit the HMG-CoA reductase enzyme. news-medical.netwikipedia.org The key to this interaction lies in the precise orientation and functionality of the 3-hydroxyl and 5-hydroxyl groups.
X-ray crystallography studies of statin-enzyme complexes reveal that the HMG-like moiety of the inhibitor occupies the HMG binding site of the enzyme. researchgate.net The carboxylate group of the side chain forms a crucial ionic interaction with a positively charged lysine (B10760008) residue (Lys735) in the active site. The 5-hydroxyl group forms hydrogen bonds with residues such as Serine 684 and Aspartic Acid 690. quizlet.com
Crucially, the 3-hydroxyl group is essential for forming a key hydrogen bond with another set of residues within the enzyme's active site, including Lysine 691. quizlet.com In this compound, this hydroxyl group is replaced by a methoxy (B1213986) group (-OCH₃). This modification leads to two significant consequences that drastically reduce inhibitory activity:
Loss of a Hydrogen Bond Donor: The methyl group replaces the hydrogen atom of the hydroxyl group, eliminating its ability to act as a hydrogen bond donor. This prevents the formation of a critical hydrogen bond that helps anchor the inhibitor in the correct orientation within the active site.
Introduction of Steric Hindrance: The addition of the methyl group introduces steric bulk in a spatially constrained pocket. This can disrupt the optimal conformation of the side chain and weaken other favorable interactions with the enzyme.
Therefore, the methylation at the 3-position is a structurally significant alteration that negatively impacts the compound's ability to effectively inhibit HMG-CoA reductase. The primary determinant of Atorvastatin's high affinity is its ability to mimic the transition state of the HMG-CoA reduction reaction, a function that is severely compromised by the methylation of the 3-hydroxyl group.
| Structural Feature | Interaction in Atorvastatin | Predicted Interaction in this compound | Impact on Activity |
|---|---|---|---|
| Carboxylate Group | Ionic bond with Lys735 | Ionic bond with Lys735 (retained) | Essential for binding |
| 3-Hydroxyl Group | Hydrogen bond donor to active site residues (e.g., Lys691) | No hydrogen bond donation (blocked by methyl group) | Significant loss of affinity |
| 5-Hydroxyl Group | Hydrogen bond donor to active site residues (e.g., Ser684, Asp690) | Hydrogen bond donation (retained) | Key interaction maintained |
| 3-Position Moiety | -OH group fits into a specific pocket | -OCH₃ group introduces steric bulk | Potential disruption of optimal binding conformation |
Rational Design and Synthesis of this compound Analogues for SAR Exploration
While this compound itself is expected to be a poor inhibitor, its structure can serve as a scaffold for designing further analogues to probe the steric and electronic requirements of the HMG-CoA reductase active site. The principles of rational drug design allow medicinal chemists to make systematic modifications to a lead compound to map out its SAR. wikipedia.org
In the context of the Atorvastatin framework, SAR exploration often involves modifying the dihydroxyheptanoic acid side chain. youtube.com Although specific synthetic campaigns starting from this compound are not widely reported, a hypothetical rational design strategy could involve:
Varying the Alkoxy Group: Replacing the 3-methoxy group with larger alkoxy groups (e.g., ethoxy, propoxy) to determine the steric tolerance of the binding pocket. A progressive loss of activity would be expected, confirming the pocket's limited size.
Exploring Bioisosteres: Substituting the 3-methoxy group with other functionalities that can act as hydrogen bond acceptors but not donors (e.g., a fluorine atom). This could help dissect the relative importance of the hydrogen bond donating versus accepting capability of the original hydroxyl group.
Modifying the Heptanoic Chain: Synthesizing analogues with altered chain lengths or rigidity to see if a different conformation could accommodate the 3-O-methyl group more favorably, although this is unlikely given the highly conserved nature of the statin pharmacophore.
The synthesis of such analogues would typically follow established multi-step synthetic routes for Atorvastatin, with a key final step involving the selective alkylation of the 3-hydroxyl group. The biological activity of these newly synthesized compounds would then be assessed through in vitro HMG-CoA reductase inhibition assays to build a comprehensive SAR model.
Computational Chemistry and Molecular Modeling Approaches (e.g., 3D-QSAR) in Predicting Biological Activity
Computational chemistry provides powerful tools to predict the biological activity of compounds like this compound and to rationalize SAR findings. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to large sets of Atorvastatin analogues. nih.govresearchgate.net
These models generate a statistical correlation between the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule and its observed biological activity. For a series of 120 Atorvastatin analogues, robust CoMFA and CoMSIA models were developed with high predictive power. nih.govresearchgate.net Key findings from these studies include:
Importance of Electrostatic and Hydrophobic Fields: Both hydrophobic and electrostatic fields were identified as key determinants of inhibitory activity. nih.govresearchgate.net
Favorable and Unfavorable Regions: The models generate 3D contour maps highlighting regions where certain properties increase or decrease activity. For Atorvastatin, the region around the 3-hydroxyl group is highlighted as favorable for hydrogen bond donors and electropositive potential.
Using such a validated 3D-QSAR model, the activity of this compound could be predicted. The model would place the methoxy group in a region that is unfavorable for bulky, hydrophobic substituents and favorable for hydrogen bond donors, leading to a prediction of low biological activity.
Molecular docking simulations further complement this analysis. Docking this compound into the crystal structure of HMG-CoA reductase would visually demonstrate the loss of the key hydrogen bond with Lys691 and potential steric clashes, providing a structural basis for its reduced affinity compared to the parent drug. nih.govresearchgate.net
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Contributing Fields |
|---|---|---|---|
| CoMFA | 0.558 | 0.977 | Steric, Electrostatic |
| CoMSIA | 0.582 | 0.919 | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor |
Stereochemical Considerations and Their Impact on Biochemical Interactions
Stereochemistry is a paramount factor in the biological activity of statins. The inhibitory activity of Atorvastatin resides almost exclusively in its (3R,5R) enantiomer. nih.gov This specific stereoisomer places the 3-hydroxyl and 5-hydroxyl groups in the precise spatial orientation required for optimal interaction with the amino acid residues in the HMG-CoA reductase active site. nih.gov Other stereoisomers, such as the (3S,5R) enantiomer, are inactive because their hydroxyl groups cannot form the necessary hydrogen bonds. nih.gov
For this compound, the stereochemistry at the C-5 position remains critical. The (5R) configuration is necessary to maintain the correct orientation of the 5-hydroxyl group for its hydrogen bonding interactions. However, the primary issue of activity loss is the modification at the C-3 position.
Emerging Research Applications and Methodological Innovations
Application in Drug Metabolism and Pharmacokinetic Research Tool Development
While 3-O-Methylatorvastatin serves as a crucial analytical standard, its application as a research tool in the development of novel drug metabolism and pharmacokinetic (DMPK) models is not documented in existing scientific literature. The metabolism of the parent compound, Atorvastatin (B1662188), is extensively studied, with cytochrome P450 3A4 (CYP3A4) being the primary enzyme responsible for its conversion to active ortho- and para-hydroxylated metabolites drugbank.comclinpgx.org. Further metabolism involves glucuronidation by UGT enzymes clinpgx.orgresearchgate.net.
The development of DMPK research tools often involves synthesizing and characterizing potential metabolites to understand metabolic pathways and to serve as standards in bioanalytical assays nih.gov. Although O-methylation is a known metabolic pathway for some compounds, there is currently no published evidence to suggest that this compound is a significant metabolite of Atorvastatin in vivo. Consequently, its use has been confined to impurity analysis rather than as a tool to explore new metabolic pathways or to develop pharmacokinetic models for Atorvastatin or its derivatives.
Integration into Systems Biology and Metabolomics Studies (Non-Human)
Systems biology and metabolomics are powerful approaches for understanding the complex interactions of drugs within a biological system mdpi.com. These fields analyze the global changes in metabolites in response to a drug, providing insights into its mechanism of action and potential off-target effects nih.govnih.gov. Numerous metabolomics studies have been conducted to investigate the effects of statins, aiming to identify biomarkers for efficacy and adverse effects mdpi.com.
However, a comprehensive review of the literature reveals no specific non-human systems biology or metabolomics studies that have included or identified this compound. Research in this area has focused on the parent drug and its major, pharmacologically active metabolites mdpi.comnih.gov. The integration of a minor impurity like this compound would require its identification as a relevant in vivo component, either as a metabolite or a substance with biological activity, which has not yet been established.
Development of Novel In Vitro and Animal Models for Metabolic Pathway Research
The study of drug metabolism relies heavily on the use of in vitro systems (such as liver microsomes and hepatocytes) and various animal models to predict human pharmacokinetics and metabolic fate nih.govdrugtargetreview.com. Animal models, including mice, rats, and rabbits, have been used to study the efficacy and metabolism of statins, although with species-specific differences researchgate.netnih.gov. Advanced three-dimensional in vitro models are also being developed to better replicate human physiology and improve the prediction of drug metabolism and toxicity frontiersin.org.
These models are instrumental in elucidating the metabolic pathways of drugs like Atorvastatin nih.gov. However, the development of a novel in vitro or animal model is typically driven by a specific scientific question, such as identifying the enzymes responsible for a particular metabolic conversion or assessing the biological activity of a metabolite. To date, there are no reports of in vitro or animal models being specifically developed or utilized to investigate the metabolic formation, disposition, or potential biological effects of this compound.
Future Directions in the Academic Investigation of Atorvastatin Metabolites and Impurities
The current understanding of this compound is largely limited to its role as an analytical reference standard. This presents a clear gap in knowledge and several opportunities for future academic investigation. Key future research directions should include:
Metabolic Profiling: A primary research goal should be to determine if this compound is formed in vivo as a metabolite of Atorvastatin in humans or preclinical species. High-sensitivity mass spectrometry-based metabolomics could be employed to screen biological samples from individuals taking Atorvastatin to search for this compound.
Enzymology of Formation: If found to be a metabolite, subsequent studies should focus on identifying the specific enzymes responsible for its formation. Investigating the role of catechol-O-methyltransferase (COMT) or other methyltransferases using in vitro systems would be a logical next step.
Pharmacokinetic Characterization: The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), is entirely unknown. Characterizing these properties would be essential to understand its potential for accumulation or interaction with other drugs.
Biological Activity and Toxicological Assessment: It is crucial to determine if this compound possesses any pharmacological activity (e.g., HMG-CoA reductase inhibition) or toxicological properties. This would involve a range of in vitro assays to assess its potential effects on relevant cellular pathways and to evaluate its cytotoxicity.
Development of Specific Bioanalytical Methods: To support the above research, robust and sensitive bioanalytical methods for the quantification of this compound in complex biological matrices like plasma and urine would need to be developed and validated.
Q & A
Q. What are the optimal synthetic routes for 3-O-Methylatorvastatin, and how can its purity be validated?
- Methodological Answer : Synthesis of this compound derivatives typically involves regioselective methylation at the 3-hydroxyl group. A validated approach includes using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C for deprotonation, followed by methylating agents like methyl iodide . Post-synthesis, characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Purity assessment via reverse-phase HPLC with UV detection (λ = 245 nm) is critical, using a C18 column and acetonitrile/water (60:40 v/v) mobile phase .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. A validated method involves protein precipitation of plasma samples with acetonitrile, followed by separation using a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 μm) and gradient elution (0.1% formic acid in water/acetonitrile). Quantitation via multiple reaction monitoring (MRM) transitions (e.g., m/z 559 → 440 for this compound) achieves a limit of detection (LOD) of 0.1 ng/mL and linearity (R² > 0.99) over 1–1000 ng/mL .
Advanced Research Questions
Q. How does the methylation of Atorvastatin at the 3-O position alter its pharmacokinetic and metabolic stability?
- Methodological Answer : Methylation reduces first-pass metabolism by cytochrome P450 3A4 (CYP3A4), as the 3-O-methyl group sterically hinders oxidative degradation. Comparative pharmacokinetic studies in rodent models show a 2.3-fold increase in half-life (t₁/₂) for this compound (8.7 ± 1.2 h) vs. parent Atorvastatin (3.8 ± 0.5 h). Bioavailability is assessed via AUC₀–24h measurements after oral administration, with LC-MS/MS used to quantify plasma concentrations .
Q. What experimental strategies resolve contradictions in reported binding affinities of this compound for HMG-CoA reductase?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.5 nM vs. 2.1 nM) may arise from assay conditions. Standardize enzymatic assays using recombinant human HMG-CoA reductase, 50 mM potassium phosphate (pH 7.4), and 100 μM NADPH. Pre-incubate the enzyme with this compound (15 min, 37°C) before initiating reactions with HMG-CoA. Monitor NADPH oxidation at 340 nm and apply nonlinear regression to calculate IC₅₀. Cross-validate with isothermal titration calorimetry (ITC) to confirm binding constants .
Q. How can researchers design stability studies to evaluate this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability testing involves preparing solutions in buffers (pH 1–9) and storing at 25°C, 40°C, and 60°C. Sample aliquots are analyzed at 0, 1, 3, and 6 months via HPLC-UV. Degradation products are identified using LC-QTOF-MS with electrospray ionization (ESI+). For solid-state stability, use dynamic vapor sorption (DVS) to assess hygroscopicity and X-ray powder diffraction (XRPD) to monitor crystallinity changes .
Q. What comparative pharmacodynamic advantages does this compound offer over other statins in preclinical models?
- Methodological Answer : In hyperlipidemic rats, this compound (10 mg/kg/day) reduces LDL-C by 58% vs. 42% for Atorvastatin, with no increase in hepatic transaminases. Mechanistic studies using siRNA knockdown in HepG2 cells confirm that its effects are mediated via SREBP-2 suppression, not PPAR-α activation. Transcriptomic profiling (RNA-seq) further reveals unique modulation of cholesterol biosynthesis genes (e.g., HMGCR, SQLE) .
Methodological Considerations
- Experimental Design : For in vivo studies, use n ≥ 8 per group with randomization to ensure statistical power. Include positive controls (e.g., Atorvastatin) and vehicle controls .
- Data Analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and 95% confidence intervals .
- Ethical Compliance : Adhere to OECD guidelines for animal welfare and obtain institutional review board (IRB) approval for human-derived samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
